molecular formula C4H10O2 B14628167 Isopropoxymethanol CAS No. 56395-05-2

Isopropoxymethanol

Cat. No.: B14628167
CAS No.: 56395-05-2
M. Wt: 90.12 g/mol
InChI Key: ZFCUTFMDALQSSY-UHFFFAOYSA-N
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Description

Isopropoxymethanol, also known as 1-(1-methylethoxy)methanol, is an organic compound with the molecular formula C₄H₁₀O₂. It is a colorless liquid with a mild, ethereal odor. This compound is part of the class of alcohols and ethers, making it a versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds as follows:

CH3CHOHCH3+CH2OCH3CHOCH2OHCH3\text{CH}_3\text{CHOHCH}_3 + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{CHOCH}_2\text{OHCH}_3 CH3​CHOHCH3​+CH2​O→CH3​CHOCH2​OHCH3​

The reaction is typically carried out under mild conditions, with the temperature maintained around 60-70°C and the reaction time ranging from 2 to 4 hours.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same reaction between isopropyl alcohol and formaldehyde but is optimized for large-scale production. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopropoxymethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isopropoxyformaldehyde.

    Reduction: Reduction reactions can convert it into isopropoxyethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

    Oxidation: Isopropoxyformaldehyde

    Reduction: Isopropoxyethanol

    Substitution: Various substituted ethers depending on the reagent used

Scientific Research Applications

Isopropoxymethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

    Medicine: It is explored for its potential use in drug formulation and delivery systems.

    Industry: It is utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of isopropoxymethanol involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of specific products. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Isopropoxymethanol can be compared with other similar compounds such as:

    Isopropyl alcohol (C₃H₈O): A simpler alcohol with similar solvent properties but lacks the ether functionality.

    Methoxyethanol (C₃H₈O₂): Another ether-alcohol compound but with different reactivity and applications.

    Ethylene glycol monoisopropyl ether (C₅H₁₂O₂): Similar in structure but with a longer carbon chain, affecting its physical and chemical properties.

This compound stands out due to its unique combination of alcohol and ether functionalities, making it a versatile compound in various applications.

Properties

CAS No.

56395-05-2

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

IUPAC Name

propan-2-yloxymethanol

InChI

InChI=1S/C4H10O2/c1-4(2)6-3-5/h4-5H,3H2,1-2H3

InChI Key

ZFCUTFMDALQSSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCO

Origin of Product

United States

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